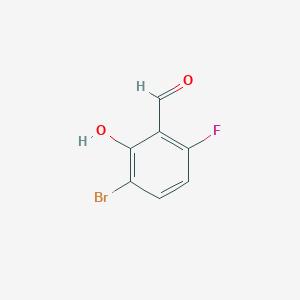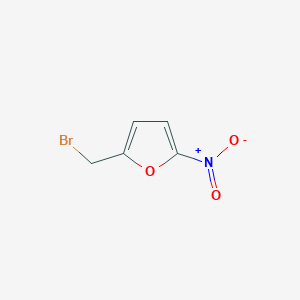
2-(Bromomethyl)-5-nitrofuran
説明
2-(Bromomethyl)-5-nitrofuran is a chemical compound that plays a significant role in the synthesis of biologically active compounds. It is used in the creation of various inhibitors and has been studied for its potential in enhancing the properties of these compounds. The molecule's structure and characteristics make it a valuable intermediate in pharmaceutical research and development .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-5-nitrofuran derivatives can be achieved through a process that involves the nitration of toluene and subsequent oxidation of the methyl group to form the corresponding aldehyde. This method is part of a broader procedure for preparing stable isotope-labeled derivatives of nitrofuran metabolites, which are used as internal standards in the quantification of trace levels of nitrofuran residues in foods of animal origin .
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-5-nitrofuran has been determined through X-ray crystallography. The compound crystallizes in an orthorhombic system with specific bond lengths and angles that suggest the presence of sp hybridization. The crystal structure analysis reveals that there are no significant stacking interactions or strong intermolecular hydrogen bonds within the crystal, indicating a certain level of molecular independence .
Chemical Reactions Analysis
Although the specific chemical reactions of 2-(Bromomethyl)-5-nitrofuran are not detailed in the provided papers, the compound's reactivity can be inferred from its functional groups. The bromomethyl and nitro groups suggest that it can participate in various substitution and addition reactions, which are fundamental in synthesizing biologically active molecules. For instance, it can react with secondary and tertiary amines to form enamines and quaternary salts, as seen in the case of 5-nitro-2-vinylfuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Bromomethyl)-5-nitrofuran and related compounds have been studied using various techniques. UV, MS, and NMR techniques provide comprehensive characterization, which is crucial for understanding the behavior of these compounds in different environments. For example, the genotoxic potential of a furylethylene derivative was evaluated, indicating that the compound did not induce significant increases in the frequency of micronucleated cells but did show a slight/moderate increase in sister-chromatid exchanges (SCE) frequency . Additionally, quantum chemical calculations, vibrational studies, and analyses such as HOMO-LUMO and NBO/NLMO provide insights into the electronic structure and intramolecular interactions of related nitrofuran compounds .
科学的研究の応用
Chemical Properties and Synthesis
- Enamines and quaternary salts of 5-nitro-2-vinylfuran, related to 2-(Bromomethyl)-5-nitrofuran, have been synthesized, demonstrating the potential for creating a range of compounds with varied applications in chemistry and pharmacology (Végh et al., 1978).
Antibacterial Properties
- The bacteriostatic action of furan compounds, including derivatives like 2-(Bromomethyl)-5-nitrofuran, has been established. These compounds are particularly effective against a range of bacteria, suggesting their potential in developing new antibacterial agents (Dodd et al., 1944).
- Specific derivatives of 2-(Bromomethyl)-5-nitrofuran, like 2-anilinoacetyl-5-nitrofurans, have shown bactericidal activity, underscoring their utility in antibacterial applications (Holla et al., 1981).
Genotoxicity Studies
- The genotoxic effects of 5-nitrofurans have been examined, which is relevant for understanding the safety and potential risks associated with the use of 2-(Bromomethyl)-5-nitrofuran derivatives in medical and other applications (González Borroto et al., 2005).
Mechanisms of Cytotoxicity
- Studies on the cytotoxicity mechanisms of nitrofurans, closely related to 2-(Bromomethyl)-5-nitrofuran, have highlighted complex interactions with cellular systems, which could inform the development of safer and more effective therapeutic agents (Gallardo-Garrido et al., 2020).
Radiosensitizing Potential
- The potential of nitrofurans as radiosensitizers, which could include derivatives like 2-(Bromomethyl)-5-nitrofuran, has been explored. This opens avenues for enhancing the efficacy of radiotherapy in cancer treatment (Saqib et al., 2020).
Polymer Chemistry
- The use of 2-(Bromomethyl)-5-nitrofuran in synthesizing new polymers with unique properties, such as poly[N‐(5‐nitro‐2‐furanmethylene)‐2‐ethynylpyridinium bromide], illustrates its versatility in materials science (Gal et al., 2011).
Gene Expression Interference
- Nitrofurans have been shown to interfere with gene expression, specifically inhibiting the expression of certain classes of genes. This property could be harnessed in genetic research or therapy (Herrlich & Schweiger, 1976).
Electrochemical Properties
- Electrochemical studies of 2-(Bromomethyl)-5-nitrofuran derivatives provide insights into their redox behavior, which is crucial for applications in electrochemistry and sensor development (Stradiņš et al., 1983).
Development of Pro-drugs
- The structure of 5-nitrofuran-2-ylmethyl group, a part of 2-(Bromomethyl)-5-nitrofuran, offers potential as a bioreductively activated pro-drug system, useful in targeted drug delivery for cancer treatment (Berry et al., 1997).
特性
IUPAC Name |
2-(bromomethyl)-5-nitrofuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZOCLCUJQJRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20782-91-6 | |
| Record name | 2-(Bromomethyl)-5-nitrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(bromomethyl)-5-nitrofuran a useful building block in organic synthesis?
A1: 2-(Bromomethyl)-5-nitrofuran is a highly versatile synthetic intermediate due to the presence of both the reactive bromomethyl group and the electron-withdrawing 5-nitrofuran moiety. [, ] This unique combination allows for various chemical transformations. For instance, the bromine atom can be readily substituted by nucleophiles like sulfur-containing compounds [], amines [], or oxygen-containing groups []. This enables the preparation of diversely substituted 5-nitrofuran derivatives, which are known for their potential biological activities. [, ]
Q2: What is a notable application of 2-(bromomethyl)-5-nitrofuran in polymer chemistry?
A2: 2-(Bromomethyl)-5-nitrofuran serves as a key monomer in the synthesis of an ionic polyacetylene. [] It undergoes an activation polymerization reaction with 2-ethynylpyridine, resulting in a polymer with a polyacetylene backbone decorated with the 5-nitrofuran and pyridinium bromide substituents. This particular polymer exhibits interesting properties like solubility in polar organic solvents, fluorescence, and electrochemically active behavior, making it potentially useful for various applications. []
Q3: Can you describe the crystal structure of 2-(bromomethyl)-5-nitrofuran?
A3: The crystal structure of 2-(bromomethyl)-5-nitrofuran has been determined by X-ray diffraction. [] It crystallizes in the orthorhombic system with the space group Pna21. The molecule adopts a nearly planar conformation, with the nitro group and the furan ring lying almost in the same plane. The crystal packing does not show any significant intermolecular interactions like pi-stacking or strong hydrogen bonding. []
Q4: Has 2-(bromomethyl)-5-nitrofuran been used to synthesize biologically active molecules?
A4: Yes, 2-(bromomethyl)-5-nitrofuran serves as a crucial starting material in synthesizing compounds with potential anti-inflammatory activity. [] For example, it is used to prepare hydrazide-hydrazone derivatives incorporating a 5-iodovanillin moiety. These derivatives, particularly those with specific substitutions on the aromatic ring, exhibit promising anti-inflammatory effects in a carrageenan-induced rat paw edema model. []
Q5: Are there any known limitations or challenges associated with using 2-(bromomethyl)-5-nitrofuran?
A5: While 2-(bromomethyl)-5-nitrofuran is a valuable synthetic building block, potential limitations could arise from the reactivity of the nitro group, which might require careful handling under certain reaction conditions. Additionally, the potential toxicity of nitrofuran derivatives should be carefully assessed during the development of any applications, particularly for biological uses. [, ] Further research might be needed to explore alternative synthetic routes or derivatives with improved safety profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




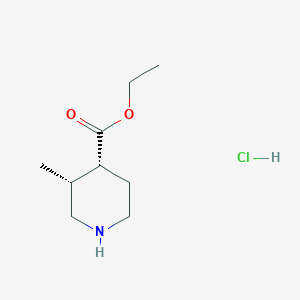
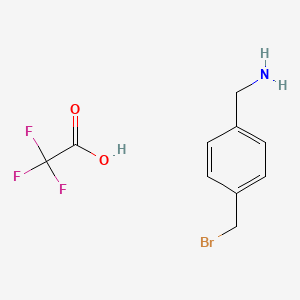
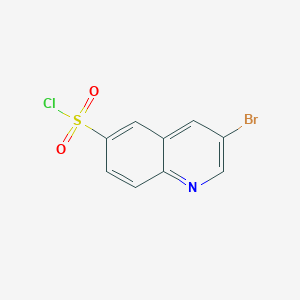
![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)
![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)

![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)
![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)

